2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of bromine, chlorine, and oxygen atoms in its structure contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromoaniline with 2,4-dichlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-phenyl)-8-chloro-4-(4-nitro-phenyl)-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
- 2-(4-Bromo-phenyl)-8-chloro-4-(4-fluoro-phenyl)-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
Uniqueness
Compared to similar compounds, 2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C22H15BrCl2N2O |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15BrCl2N2O/c23-15-8-6-13(7-9-15)19-12-20-17-10-16(24)11-18(25)21(17)28-22(27(20)26-19)14-4-2-1-3-5-14/h1-11,20,22H,12H2 |
InChI Key |
LXIOLTDXJFCNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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